alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol
alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol
Brand Name:
Vulcanchem
CAS No.:
13627-89-9
VCID:
VC21011103
InChI:
InChI=1S/C14H21NO4/c1-10-14(11(16)9-15-7-8-17-2)19-13-6-4-3-5-12(13)18-10/h3-6,10-11,14-16H,7-9H2,1-2H3
SMILES:
CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O
Molecular Formula:
C14H21NO4
Molecular Weight:
267.32 g/mol
alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol
CAS No.: 13627-89-9
Cat. No.: VC21011103
Molecular Formula: C14H21NO4
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13627-89-9 |
|---|---|
| Molecular Formula | C14H21NO4 |
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | 2-(2-methoxyethylamino)-1-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
| Standard InChI | InChI=1S/C14H21NO4/c1-10-14(11(16)9-15-7-8-17-2)19-13-6-4-3-5-12(13)18-10/h3-6,10-11,14-16H,7-9H2,1-2H3 |
| Standard InChI Key | ILMIXXVAQMFUGM-UHFFFAOYSA-N |
| SMILES | CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
| Canonical SMILES | CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator